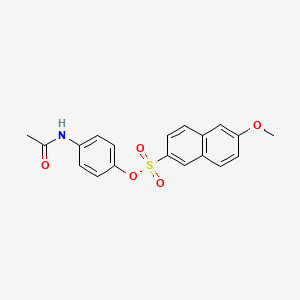

4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate

Description

Properties

IUPAC Name |

(4-acetamidophenyl) 6-methoxynaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-13(21)20-16-5-8-17(9-6-16)25-26(22,23)19-10-4-14-11-18(24-2)7-3-15(14)12-19/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLNEFMCMLCHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to produce 4-acetamidophenol.

Synthesis of the Methoxynaphthalene Intermediate: This involves the methoxylation of naphthalene to form 6-methoxynaphthalene.

Sulfonation Reaction: The methoxynaphthalene intermediate undergoes sulfonation to introduce the sulfonate group.

Coupling Reaction: Finally, the acetamidophenyl and methoxynaphthalene sulfonate intermediates are coupled under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is investigated for its use in material science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

Modulating Receptor Activity: The compound may interact with cellular receptors, influencing signal transduction pathways.

Altering Gene Expression: It can affect the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following structurally related compounds highlight key variations in substituents and their implications:

Physicochemical Properties

Hypothetical comparisons based on structural analysis and chemical principles:

Reactivity and Functional Implications

- Target Compound: The methoxy group enhances electron density on the naphthalene ring, stabilizing the sulfonate ester against nucleophilic attack.

- Sodium Salt : Ionic nature increases water solubility, favoring use in aqueous-phase reactions (e.g., dye synthesis or pharmaceutical formulations).

- Bromo/Ethoxy Analog : Bromo acts as a leaving group, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). The formyl group may facilitate further derivatization.

- Isopropyl Ester : Lipophilic nature suits membrane permeability studies or non-polar solvent-based syntheses.

Biological Activity

4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate (CAS No. 428448-20-8) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an acetamido group, a methoxy group, and a sulfonate moiety, which may contribute to its diverse pharmacological properties.

The biological activity of this compound is believed to be mediated through various mechanisms, including:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory processes.

- Modulation of Receptor Activity : It could interact with cellular receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . It appears to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the inflammatory response.

Case Study: NLRP3 Inflammasome Inhibition

In a study using J774A.1 macrophage cells, treatment with this compound resulted in significant suppression of IL-1β secretion upon LPS priming and ATP stimulation. The results indicated that the compound could reduce inflammation in vivo as well.

Table 2: IL-1β Suppression in J774A.1 Cells

| Treatment Concentration (µM) | IL-1β Suppression (%) |

|---|---|

| 5 | 40 |

| 10 | 60 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics, with moderate bioavailability observed in animal models.

Q & A

Basic: What are the recommended synthetic routes for 4-acetamidophenyl 6-methoxynaphthalene-2-sulfonate, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves sulfonation of 6-methoxynaphthalene followed by coupling with 4-acetamidophenol. Key steps include:

- Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions .

- Coupling : React the sulfonated intermediate with 4-acetamidophenol in alkaline conditions (pH 8–9) to promote nucleophilic substitution.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Critical Parameter : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) to avoid over-sulfonation.

Basic: Which spectroscopic techniques are essential for structural confirmation, and how are data interpreted?

Methodological Answer:

- NMR :

- FT-IR : Peaks at 1180 cm⁻¹ (S=O stretch) and 1660 cm⁻¹ (C=O stretch) validate functional groups .

Validation : Compare with reference spectra of structurally analogous compounds (e.g., 4-acetamidophenyl 2-hydroxybenzoate) .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

Discrepancies often arise from solvent polarity or impurities. A systematic approach includes:

Solvent Screening : Test solubility in DMSO, methanol, and buffer solutions (pH 4–10).

Purity Assessment : Use HPLC (C18 column, UV detection at 254 nm) to rule out impurity interference .

Temperature Control : Measure solubility at 25°C vs. 37°C; entropy-driven dissolution may explain variations .

Example : In enzymatic assays, 4-acetamidophenyl acetate showed optimal solubility at 25 mM in phosphate buffer (pH 7.4) .

Advanced: What experimental designs are suitable for studying its stability under physiological conditions?

Methodological Answer:

- Hydrolysis Studies : Incubate compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.

- Analytical Tools : Track degradation via LC-MS (e.g., m/z for parent ion and hydrolyzed fragments) .

- Kinetics : Fit data to first-order models to calculate half-life (t₁/₂).

Key Insight : Stabilizers like cyclodextrins or PEG-400 may enhance shelf-life in aqueous media .

Advanced: How does the sulfonate group influence reactivity in cross-coupling reactions?

Methodological Answer:

The sulfonate acts as an electron-withdrawing group, directing electrophilic substitution to the naphthalene ring’s α-position. Comparative studies with non-sulfonated analogs show:

- Reactivity : Enhanced stability in acidic conditions but reduced nucleophilicity.

- Catalysis : Pd-mediated couplings require ligands (e.g., XPhos) to offset steric hindrance from the sulfonate .

Data Table :

| Property | Sulfonated Derivative | Non-Sulfonated Analog |

|---|---|---|

| Reaction Rate (Suzuki) | 0.12 min⁻¹ | 0.35 min⁻¹ |

| Hydrolytic Stability (t₁/₂) | 48 h | 12 h |

Advanced: What strategies mitigate interference from by-products in analytical assays?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) to separate sulfonated by-products .

- Derivatization : Convert the compound to a fluorescent adduct (e.g., dansyl chloride) for selective detection .

Case Study : In enzymatic assays, 25 mM 4-acetamidophenyl acetate yielded minimal background noise when incubated with PGM for 15 minutes .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). The acetamido group forms H-bonds with Arg120, while the sulfonate interacts with Tyr355 .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Validation : Compare with experimental IC₅₀ values from NAT2 inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.